![molecular formula C18H12Cl2N4 B2997006 2,5-Bis(3-chlorophenyl)pyrazolo[1,5-a]pyrimidin-7-amine CAS No. 941233-75-6](/img/structure/B2997006.png)

2,5-Bis(3-chlorophenyl)pyrazolo[1,5-a]pyrimidin-7-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

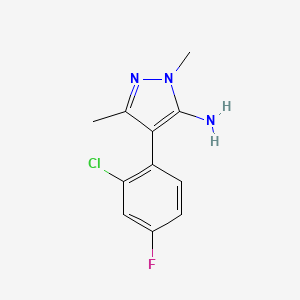

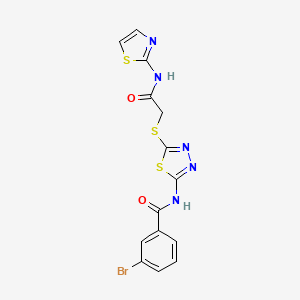

“2,5-Bis(3-chlorophenyl)pyrazolo[1,5-a]pyrimidin-7-amine” is a chemical compound with the molecular formula C18H12Cl2N4 . It belongs to the class of organic compounds known as phenylpyrimidines . These are polycyclic aromatic compounds containing a benzene ring linked to a pyrimidine ring through a CC or CN bond . Pyrimidine is a 6-membered ring consisting of four carbon atoms and two nitrogen centers at the 1- and 3- ring positions .

Synthesis Analysis

The synthesis of pyrazolo[1,5-a]pyrimidines involves a variety of methods. For instance, a new set of small molecules featuring the privileged pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffolds were designed and synthesized as novel CDK2 targeting compounds . Another study reported the synthesis of new pyrazolo[1,5-a]pyrimidines, pyrazolo[5,1-c]triazines, thieno[2,3-b]pyridines, and polysubstituted pyridines containing the 1,2,3,-triazole moiety .Molecular Structure Analysis

The molecular structure of “2,5-Bis(3-chlorophenyl)pyrazolo[1,5-a]pyrimidin-7-amine” can be analyzed using various spectroscopic techniques. For instance, 1H NMR (400 MHz, CDCl3) and 13C NMR (100 MHz, CDCl3) can provide information about the hydrogen and carbon atoms in the molecule . The molecular formula is C18H12Cl2N4, with an average mass of 355.221 Da and a mono-isotopic mass of 354.043915 Da .Chemical Reactions Analysis

The chemical reactions involving “2,5-Bis(3-chlorophenyl)pyrazolo[1,5-a]pyrimidin-7-amine” can be complex. For instance, the pyrazolo[1,5-a]pyrimidine core can be easily modified by simple aromatic substitution reactions such as nitration, halogenation, and formylation . This allows suitable functional groups to be incorporated at positions 2 and 5–7 during the fused-ring construction and at position 3 via functionalization and post-functionalization .Physical And Chemical Properties Analysis

The physical and chemical properties of “2,5-Bis(3-chlorophenyl)pyrazolo[1,5-a]pyrimidin-7-amine” can be determined using various techniques. For instance, the melting point, yield, and IR spectrum can provide information about the physical state, purity, and functional groups in the molecule . The compound’s dipole moment changes can also be calculated .Applications De Recherche Scientifique

Cancer Treatment

Pyrazolo[1,5-a]pyrimidine derivatives have been studied for their potential in cancer treatment. They have been used to design small molecules targeting CDK2, an appealing target for cancer therapy that selectively targets tumor cells .

Optical Applications

These compounds have been identified as strategic for optical applications due to their simpler and greener synthetic methodology and tunable photophysical properties .

Material Science

Pyrazolo[1,5-a]pyrimidine derivatives have attracted attention in material science due to their significant photophysical properties .

Mécanisme D'action

Target of Action

Pyrazolo[1,5-a]pyrimidine derivatives have been reported to target cyclin-dependent kinases (cdks) involved in cell proliferation . They have also been reported as inhibitors of checkpoint kinase 1 (Chk1), BRAF kinase, Aurora-A kinase, and estrogen receptors .

Mode of Action

Pyrazolo[1,5-a]pyrimidine derivatives have been reported to inhibit the activity of their targets, leading to changes in cell proliferation . For instance, they can act as full antagonists of estrogen receptor β (ERβ), suppressing tumor cell growth .

Biochemical Pathways

Given its reported targets, it can be inferred that it may affect pathways related to cell proliferation and growth .

Pharmacokinetics

In silico admet studies of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives showed suitable pharmacokinetic properties .

Result of Action

Pyrazolo[1,5-a]pyrimidine derivatives have been reported to show cytotoxic activities against various cancer cell lines .

Action Environment

The photophysical properties of pyrazolo[1,5-a]pyrimidines can be tuned by electron-donating groups (edgs) at position 7 on the fused ring, which improve both the absorption and emission behaviors .

Propriétés

IUPAC Name |

2,5-bis(3-chlorophenyl)pyrazolo[1,5-a]pyrimidin-7-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H12Cl2N4/c19-13-5-1-3-11(7-13)15-9-17(21)24-18(22-15)10-16(23-24)12-4-2-6-14(20)8-12/h1-10H,21H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJDSZHGOCBOQDE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)C2=NC3=CC(=NN3C(=C2)N)C4=CC(=CC=C4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H12Cl2N4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-ethoxy-N-(2-(5-(2-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2996924.png)

![4-(4-chlorobenzoyl)-1-[(2,4-dichlorophenyl)methyl]-3-methyl-3H-quinoxalin-2-one](/img/structure/B2996926.png)

![N-(3-chloro-4-fluorophenyl)-1-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2996929.png)

![2-((3-(4-bromophenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(4-methoxyphenyl)acetamide](/img/structure/B2996931.png)

![2-Methoxy-1-azaspiro[4.5]dec-1-ene](/img/structure/B2996932.png)

![1-[4-[(6-Methylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-2-[3-(trifluoromethyl)phenyl]ethanone](/img/structure/B2996937.png)

![5-Methyl-2-(piperazin-1-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B2996940.png)

![2-Azaspiro[5.5]undecan-2-yl-(1-prop-2-ynylpiperidin-4-yl)methanone](/img/structure/B2996943.png)